3-(2-Chlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2-Chlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the triazolothiadiazole family, known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. One common method includes the reaction of 2-chlorobenzohydrazide with 2,4-difluorobenzaldehyde in the presence of a suitable catalyst under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Potential anticancer properties have been explored, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets:
Antimicrobial Activity: The compound binds to bacterial enzymes, inhibiting their function and leading to bacterial cell death.
Anticancer Activity: It interferes with the DNA replication process in cancer cells, inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
3-(2-Chlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its dual halogen substitution, which enhances its biological activity and provides a distinct electronic environment that can be exploited for various applications .
Properties
Molecular Formula |
C15H7ClF2N4S |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-6-(2,4-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H7ClF2N4S/c16-11-4-2-1-3-9(11)13-19-20-15-22(13)21-14(23-15)10-6-5-8(17)7-12(10)18/h1-7H |
InChI Key |
JZEXZHCQOZXUMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)F)F)Cl |
Origin of Product |
United States |
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